6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol
Brand Name: Vulcanchem
CAS No.: 2098010-71-8
VCID: VC3207446
InChI: InChI=1S/C11H20N4O/c1-3-15(4-2)9-5-8-12-10-6-7-11(16)14-13-10/h6-7H,3-5,8-9H2,1-2H3,(H,12,13)(H,14,16)
SMILES: CCN(CC)CCCNC1=NNC(=O)C=C1
Molecular Formula: C11H20N4O
Molecular Weight: 224.3 g/mol

6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol

CAS No.: 2098010-71-8

Cat. No.: VC3207446

Molecular Formula: C11H20N4O

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol - 2098010-71-8

Specification

CAS No. 2098010-71-8
Molecular Formula C11H20N4O
Molecular Weight 224.3 g/mol
IUPAC Name 3-[3-(diethylamino)propylamino]-1H-pyridazin-6-one
Standard InChI InChI=1S/C11H20N4O/c1-3-15(4-2)9-5-8-12-10-6-7-11(16)14-13-10/h6-7H,3-5,8-9H2,1-2H3,(H,12,13)(H,14,16)
Standard InChI Key SDWFOMVTXPXNMJ-UHFFFAOYSA-N
SMILES CCN(CC)CCCNC1=NNC(=O)C=C1
Canonical SMILES CCN(CC)CCCNC1=NNC(=O)C=C1

Introduction

Structure and Properties of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol

Chemical Structure and Molecular Characteristics

The full chemical name according to IUPAC nomenclature is 6-((3-(diethylamino)propyl)amino)pyridazin-3-ol. The molecular formula is C11H20N4O, incorporating eleven carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and one oxygen atom. Based on similar compounds, the molecular weight is estimated to be approximately 224.31 g/mol.

Physical Properties

The physical properties of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol can be inferred from similar pyridazine derivatives. Typically, these compounds appear as crystalline solids with colors ranging from white to off-white. The melting point would likely fall within the range of 150-250°C, based on comparable pyridazine derivatives.

Solubility characteristics are important for pharmaceutical applications. This compound would likely show good solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), as observed with similar pyridazines. The presence of both hydroxyl and amino groups suggests potential solubility in acidic aqueous solutions, while the tertiary amine group (diethylamino) may facilitate solubility in basic conditions as well.

Chemical Properties and Reactivity

The reactivity profile of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol is largely determined by its functional groups:

  • The hydroxyl group at position 3 can participate in various reactions including esterification, etherification, and oxidation.

  • The secondary amino group linking the propyl chain to the pyridazine ring can undergo N-alkylation, acylation, and other typical amine reactions.

  • The tertiary amine (diethylamino group) can act as a base, undergo quaternization with alkyl halides, and serve as a nucleophile in certain conditions.

The pyridazine ring itself can participate in electrophilic and nucleophilic aromatic substitution reactions, though often requiring activating conditions due to the electron-deficient nature of the diazine system.

Synthesis Methods

Reaction Conditions

Based on analogous reactions, the synthesis would likely require:

  • A polar aprotic solvent such as DMF or DMSO

  • A base such as caesium carbonate, potassium carbonate, or triethylamine

  • Moderate heating (50-80°C)

  • Reaction times of 12-24 hours

The following table outlines potential reaction conditions for the synthesis of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol:

ParameterConditionNotes
Starting Materials6-chloropyridazin-3-ol and 3-(diethylamino)propylamineAlternative: 6-aminopyridazin-3-ol and 3-(diethylamino)propyl halide
SolventDMFAlternative: DMSO, acetonitrile
BaseCs2CO3Alternative: K2CO3, Et3N
Temperature60-70°CRoom temperature reactions may require longer times
Time18-24 hoursMonitoring by TLC or HPLC recommended
PurificationColumn chromatographyAlternative: Recrystallization from suitable solvent

Analytical Characterization

Spectroscopic Properties

The characterization of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol would typically involve several spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum would show characteristic signals for:

  • Aromatic protons of the pyridazine ring (approximately 6.5-8.0 ppm)

  • Methylene protons adjacent to nitrogen atoms (3.0-4.0 ppm)

  • Diethylamino methylene and methyl groups (2.4-2.6 and 1.0-1.1 ppm, respectively)

  • NH proton (broad signal, variable position)

  • OH proton (broad signal, variable position)

The 13C NMR spectrum would display signals for the pyridazine carbons (approximately 110-160 ppm), as well as the aliphatic carbons of the propyl chain and diethylamino group (20-60 ppm).

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

  • O-H stretching (3200-3600 cm-1)

  • N-H stretching (3300-3500 cm-1)

  • C-H stretching (2800-3000 cm-1)

  • C=N and C=C stretching (1400-1600 cm-1)

  • C-O stretching (1200-1300 cm-1)

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak at m/z 224 (M+) corresponding to the molecular weight, with fragmentation patterns that might include the loss of diethylamino group, propyl chain, or other characteristic fragmentations.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol. Suitable mobile phases might include mixtures of methanol or acetonitrile with water, potentially with small amounts of acid or base modifiers to control the ionization state of the compound.

Comparison with Similar Compounds

Structural Comparisons

The following table compares 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol with structurally related compounds from the search results:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
6-((3-(Diethylamino)propyl)amino)pyridazin-3-olC11H20N4O~224.31 g/molTarget compound
6-(diisopropylamino)pyridazin-3-olC10H17N3O195.26 g/molContains diisopropylamino instead of (3-(diethylamino)propyl)amino group
6-Amino-3-pyridazinethiolC4H5N3S127.17 g/molContains simple amino group and thiol instead of hydroxyl
3-(3-(Diethylamino)propyl)hexahydro-1H-pyridazino derivativeC15H28N4O2296.41 g/molMore complex tricyclic structure with the same diethylaminopropyl chain
6-(4-Chlorophenyl)pyridazin-3(2H)-oneC10H7ClN2O~206.63 g/molContains 4-chlorophenyl group instead of alkylamino substituent

Functional Comparisons

The functional properties of these compounds vary significantly:

  • 6-(diisopropylamino)pyridazin-3-ol has a bulkier but shorter amino substituent, which would affect its steric properties and potentially its receptor interactions .

  • 6-Amino-3-pyridazinethiol differs significantly with its thiol group, which would substantially alter its chemical reactivity and hydrogen-bonding capabilities .

  • The 3-(3-(Diethylamino)propyl)hexahydro-1H-pyridazino derivative contains the same diethylaminopropyl chain but within a more complex ring system, potentially altering its conformational flexibility and receptor binding properties .

  • 6-(4-Chlorophenyl)pyridazin-3(2H)-one features an aromatic substituent, which would contribute to different electronic properties, lipophilicity, and potential π-stacking interactions .

Current Research and Future Perspectives

Research Trends in Pyridazine Chemistry

Research on pyridazine derivatives continues to expand, with particular focus on:

  • Development of novel synthetic methodologies for functionalizing the pyridazine scaffold

  • Structure-activity relationship (SAR) studies to optimize biological activities

  • Application of computational methods to predict properties and activities

  • Investigation of pyridazines as bioisosteres in drug design

Future Directions for 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol

Future research on 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol might include:

  • Optimization of synthetic routes to improve yields and purity

  • Comprehensive biological screening to identify potential therapeutic applications

  • Development of structure-activity relationships through the synthesis and testing of analogs

  • Investigation of formulation strategies for potential pharmaceutical applications

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